3-Allyloxycarbonyl-5-nitrobenzoic acid
Description
3-Allyloxycarbonyl-5-nitrobenzoic acid is a nitro-substituted benzoic acid derivative functionalized with an allyloxycarbonyl group at the 3-position.
Properties
Molecular Formula |
C11H9NO6 |
|---|---|
Molecular Weight |
251.19 g/mol |
IUPAC Name |
3-nitro-5-prop-2-enoxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H9NO6/c1-2-3-18-11(15)8-4-7(10(13)14)5-9(6-8)12(16)17/h2,4-6H,1,3H2,(H,13,14) |
InChI Key |
WLHMJNHPHPGRHS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-Allyloxycarbonyl-5-nitrobenzoic acid and related compounds:
Substituent Effects on Reactivity and Stability
- Allyloxycarbonyl vs. Carbamoyl : The allyloxycarbonyl group in this compound is more labile under acidic or thermal conditions compared to the carbamoyl group in 3-carbamoyl-5-nitrobenzoic acid. This makes the former suitable for temporary protection in multistep syntheses .
- Nitro Group : All compounds share a 5-nitro substituent, which strongly withdraws electrons, increasing the acidity of the carboxylic acid group (pKa ~1–2) compared to unsubstituted benzoic acid (pKa ~4.2) .
- Boronic Acid Functionalization : 3-Carboxy-5-nitrophenylboronic acid () uniquely enables cross-coupling reactions, a feature absent in the allyloxycarbonyl analog .
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